(E)-N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide is a synthetic compound that belongs to the class of compounds known as selective androgen receptor modulators (SARMs). It is also known by its chemical name, LGD-4033. LGD-4033 has been studied extensively for its potential therapeutic applications in the treatment of muscle wasting diseases and osteoporosis.
Wirkmechanismus
LGD-4033 works by selectively binding to androgen receptors in muscle and bone tissue, leading to an increase in muscle mass and bone density. It has a high affinity for androgen receptors in muscle tissue, but a lower affinity for androgen receptors in other tissues, such as the prostate gland, which is responsible for the unwanted side effects often associated with anabolic steroids.
Biochemical and Physiological Effects:
Studies have shown that LGD-4033 can significantly increase muscle mass and strength in both animals and humans. It has also been shown to increase bone density and reduce the risk of fractures. LGD-4033 has a long half-life, which allows for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of LGD-4033 is its selectivity for androgen receptors in muscle and bone tissue, which reduces the risk of unwanted side effects. It also has a long half-life, which allows for once-daily dosing. However, one limitation of LGD-4033 is that it is still in the early stages of clinical development, and more research is needed to fully understand its safety and efficacy.
Zukünftige Richtungen
There are many potential future directions for research on LGD-4033. One area of interest is its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy and sarcopenia. Another area of interest is its potential use in improving physical function in older adults. Additionally, more research is needed to fully understand the safety and efficacy of LGD-4033, as well as its potential long-term effects.
Synthesemethoden
The synthesis of LGD-4033 involves a multistep process that includes the reaction of 4-(trifluoromethyl)phenylisocyanate with 2-bromo-1-(3-cyano-4-fluorophenyl)propan-2-ol to form the key intermediate, 1-(3-cyano-4-fluorophenyl)-2-hydroxy-1-methylpropyl)carbamate. This intermediate is then reacted with 4-(dimethylamino)but-2-enoyl chloride to form LGD-4033.
Wissenschaftliche Forschungsanwendungen
LGD-4033 has been studied extensively for its potential therapeutic applications in the treatment of muscle wasting diseases and osteoporosis. It has also been studied for its potential use in improving physical function in older adults. In animal studies, LGD-4033 has been shown to increase muscle mass and strength without causing the unwanted side effects often associated with anabolic steroids.
Eigenschaften
IUPAC Name |
(E)-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O/c1-12(2)17(20-16(22)6-5-9-21(3)4)13-7-8-15(18)14(10-13)11-19/h5-8,10,12,17H,9H2,1-4H3,(H,20,22)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCSWOZHYYMLPV-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)F)C#N)NC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C1=CC(=C(C=C1)F)C#N)NC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.